molecular formula C32H37NO8 B586979 (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide CAS No. 152764-51-7

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide

Cat. No.: B586979
CAS No.: 152764-51-7
M. Wt: 563.647
InChI Key: SSRNQFUJUAOPJD-OFKVRPASSA-N
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Description

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a beta-D-glucopyranosiduronic acid moiety attached to a phenyl group, further connected to a dimethylaminoethoxyphenyl and phenylbutenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dimethylaminoethoxyphenyl Intermediate: This involves the reaction of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethanol under acidic conditions to form the dimethylaminoethoxyphenyl intermediate.

    Coupling with Phenylbutenyl Group: The intermediate is then coupled with a phenylbutenyl group through a Wittig reaction, which involves the use of a phosphonium ylide and a base such as sodium hydride.

    Attachment of Beta-D-Glucopyranosiduronic Acid: The final step involves the glycosylation of the coupled product with beta-D-glucopyranosiduronic acid using a glycosyl donor and a promoter such as silver triflate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Alkylated or alkoxylated products.

Scientific Research Applications

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-1-yl]phenol
  • 1-chloro-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-2-ol

Uniqueness

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide is unique due to its beta-D-glucopyranosiduronic acid moiety, which imparts specific biological and chemical properties not found in similar compounds. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO8/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(15-11-21)39-19-18-33(2)3)22-12-16-24(17-13-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-17,27-30,32,34-36H,4,18-19H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRNQFUJUAOPJD-OFKVRPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857842
Record name 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152764-51-7
Record name 4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152764-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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